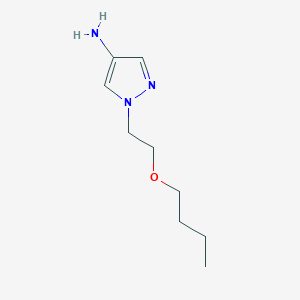

1-(2-Butoxyethyl)-1h-pyrazol-4-amine

Description

1-(2-Butoxyethyl)-1H-pyrazol-4-amine is a pyrazole derivative with a 2-butoxyethyl substituent at the 1-position and an amine group at the 4-position. The butoxyethyl group introduces lipophilicity, which may influence solubility, bioavailability, and binding affinity compared to analogs with shorter or polar substituents.

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-(2-butoxyethyl)pyrazol-4-amine |

InChI |

InChI=1S/C9H17N3O/c1-2-3-5-13-6-4-12-8-9(10)7-11-12/h7-8H,2-6,10H2,1H3 |

InChI Key |

KLZDLMYXGGFYGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCN1C=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

Reduction and Halogenation Routes to Pyrazol-4-amine Precursors

Before alkylation, the pyrazol-4-amine core can be prepared via halogenation and reduction steps starting from 4-nitropyrazole:

Halogenation and Reduction Process:

- 4-Nitropyrazole is halogenated to form 3-chloro-1H-pyrazol-4-amine hydrochloride.

- Reduction is typically performed using hydrogen gas over palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalysts under mild pressure (3–4 atm) and moderate temperature (~30 °C).

- Reaction monitoring via hydrogen uptake and product purity via HPLC and ^1H NMR.

- Yields can reach up to 96.8% for the hydrochloride salt.

-

This process provides a high-purity pyrazol-4-amine intermediate suitable for subsequent alkylation to produce this compound.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Steps | Catalysts/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation of Pyrazol-4-amine | N-alkylation with 2-butoxyethyl bromide | Base (K2CO3), DMF, 50–80 °C | 60–85 | Straightforward, good selectivity | Requires pure pyrazol-4-amine |

| Halogenation and Reduction of 4-nitropyrazole | Halogenation followed by Pd/C or Pt/C catalyzed hydrogenation | H2 gas, 3–4 atm, ~30 °C | Up to 96.8 | High purity intermediate | Multi-step, requires handling H2 |

| Multicomponent Catalytic Synthesis | Four-component reaction with catalysts | Sulfonated amorphous carbon, eosin Y, visible light | Variable | Mild conditions, environmentally friendly | Not directly applicable to target compound |

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxyethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2-Butoxyethyl)-1h-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Butoxyethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole derivatives differ primarily in the substituent at the 1-position and modifications to the amine group. Below is a comparison of key analogs:

Key Observations :

- Lipophilicity: The 2-butoxyethyl group increases lipophilicity compared to methoxyethyl (C₉ vs.

- Electronic Effects : Substitutions like chlorine (e.g., 3-chlorophenyl) or fluorine (difluoroethyl) alter electronic density, affecting binding to targets such as kinases or TNF-α .

- Steric Effects : Bulky groups (e.g., p-tolyl in SAR studies) reduce activity, suggesting that substituent size must balance steric hindrance and target compatibility .

Physicochemical Properties

- Melting Points: Chlorophenyl derivatives (69–70°C) have higher melting points than non-aromatic analogs, reflecting stronger intermolecular forces .

- Solubility : Thiophene and furan-containing analogs show improved solubility in polar solvents due to heteroatom interactions .

- Stability : Fluorinated derivatives (e.g., difluoroethyl) resist metabolic degradation, making them suitable for prolonged biological activity .

Biological Activity

1-(2-Butoxyethyl)-1H-pyrazol-4-amine is an organic compound characterized by its unique pyrazole structure, with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol. The compound features a butoxyethyl side chain and an amino group at the 4-position of the pyrazole ring, which contribute to its distinctive chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other pyrazole derivatives.

Chemical Structure and Properties

The structural arrangement of this compound is critical to its biological activity. The compound's unique features include:

- Pyrazole Ring : An aromatic heterocycle that contributes to various biological activities.

- Butoxyethyl Side Chain : Enhances solubility and interaction with biological targets.

The synthesis typically involves the reaction of 1H-pyrazole-4-amine with 2-butoxyethanol under specific conditions to optimize yield and purity.

Biological Activities

Recent studies have indicated that this compound may possess several biological activities, including:

- Antioxidant Activity : The compound has shown considerable antioxidant properties, which are crucial for combating oxidative stress in biological systems.

- Enzyme Inhibition : It has been evaluated for its potential to inhibit key enzymes such as α-glucosidase and α-amylase, which are important in carbohydrate metabolism.

Comparative Biological Activity Table

| Compound Name | IC50 (µM) α-glucosidase | IC50 (µM) α-amylase | Antioxidant Activity |

|---|---|---|---|

| This compound | TBD | TBD | High |

| Acarbose | 72.58 | 115.6 | Moderate |

| Pyz-1 (Related Pyrazole Derivative) | 75.62 | 119.3 | High |

| Pyz-2 (Related Pyrazole Derivative) | 95.85 | 120.2 | High |

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Enzyme Interaction : Molecular docking studies indicate that the compound may bind effectively to active sites of α-glucosidase and α-amylase, inhibiting their activity.

- Radical Scavenging : The antioxidant activity is likely due to the ability of the pyrazole ring to donate electrons, neutralizing free radicals.

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in drug discovery:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Butoxyethyl)-1H-pyrazol-4-amine, and how do reaction parameters affect yield?

- Methodology : Synthesis typically involves nucleophilic substitution of pyrazole derivatives with 2-butoxyethyl halides. For example:

Step 1 : React 1H-pyrazol-4-amine with 2-butoxyethyl bromide in anhydrous THF under nitrogen, using NaH as a base (0°C to room temperature, 12–24 hours).

Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Reaction yields (~60–75%) depend on steric hindrance from the butoxy group and halide reactivity .

- Key Parameters : Temperature control minimizes side reactions (e.g., alkylation at multiple sites). Solvent polarity influences reaction kinetics.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H NMR (CDCl₃) shows distinct signals: δ 1.2–1.6 ppm (butoxy CH₂ and CH₃), δ 3.4–3.7 ppm (OCH₂), and δ 7.2–7.5 ppm (pyrazole protons). C NMR confirms ether (C-O) and amine (C-N) bonds .

- HRMS : Exact mass (calc. for C₉H₁₇N₃O: 183.1372) validates molecular integrity.

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C stretch) .

Q. How does the butoxyethyl substituent influence the compound’s physicochemical properties?

- Methodology :

- LogP : The butoxy group increases hydrophobicity (predicted LogP ~1.8 vs. ~0.5 for unsubstituted pyrazol-4-amine), enhancing membrane permeability .

- Solubility : Limited aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

- Methodology :

- Dose-Response Analysis : Test across a broad concentration range (nM to mM) to identify non-linear effects (e.g., hormesis in enzyme inhibition assays) .

- Meta-Analysis : Compare data from PubChem (CID: [redacted]) and independent studies to assess reproducibility. Inconsistencies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can computational modeling predict target interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). The butoxyethyl chain may occupy hydrophobic pockets, while the pyrazole NH forms hydrogen bonds .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2 Å suggests poor target engagement .

Q. What are the challenges in optimizing this compound for in vivo studies?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. The ether bond in butoxyethyl may resist hydrolysis better than esters, but phase I oxidation (e.g., CYP3A4) could generate reactive metabolites .

- PK/PD Modeling : Fit plasma concentration-time data to a two-compartment model using Phoenix WinNonlin. Adjust dosing intervals based on calculated clearance rates .

Key Notes

- Avoid commercial sources (e.g., BenchChem) for synthesis; prioritize peer-reviewed protocols.

- Structural analogs (e.g., fluoroethyl or benzyl derivatives) suggest biological activity trends but require validation for the butoxyethyl variant .

- Computational tools must account for the butoxy group’s conformational flexibility in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.